(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride
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Overview
Description
(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that combines a brominated phenyl group with difluoroborane and tetrabutylazanium fluoride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride typically involves the reaction of 3-bromophenylboronic acid with difluoroborane in the presence of a suitable base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require inert atmosphere conditions to prevent unwanted side reactions. The resulting intermediate is then treated with tetrabutylazanium fluoride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The fluoride ion can act as a nucleophile, participating in substitution reactions with suitable electrophiles.
Coupling Reactions: The borane group can be involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.
Nucleophilic Substitution: Products are typically fluorinated organic compounds.
Coupling Reactions: Products are biaryl compounds formed through the coupling of the borane group with aryl halides.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions . It is also employed in the synthesis of complex organic molecules and as a building block for more elaborate chemical structures.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an enzyme inhibitor and its role in the synthesis of pharmaceuticals . Its unique chemical properties make it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound is used in the manufacture of agrochemicals, dyestuffs, and other specialty chemicals . Its reactivity and versatility make it an important intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the fluoride ion can act as a nucleophile in substitution reactions . The borane group can facilitate coupling reactions, enabling the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylboronic Acid: Similar in structure but lacks the difluoroborane and tetrabutylazanium fluoride components.
Phenylboronic Acid: Lacks the bromine atom and the difluoroborane and tetrabutylazanium fluoride components.
Difluoroborane Compounds: Similar in containing the difluoroborane group but differ in the attached organic moieties.
Uniqueness
(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is unique due to its combination of a brominated phenyl group, difluoroborane, and tetrabutylazanium fluoride. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
(3-bromophenyl)-difluoroborane;tetrabutylazanium;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BBrF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOHDXVVJVAQPW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Br)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BBrF3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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